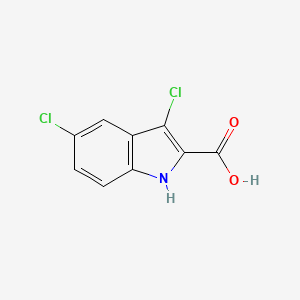

3,5-dichloro-1H-indole-2-carboxylic acid

Description

Significance of Indole-2-Carboxylic Acid Scaffold in Chemical Biology and Medicinal Chemistry Research

The indole (B1671886) nucleus is recognized as a "privileged structure" in medicinal chemistry, frequently found in molecules with significant biological activity. arkat-usa.orgmdpi.com The indole-2-carboxylic acid scaffold, in particular, serves as a versatile foundation for the design of novel therapeutic agents across a wide spectrum of diseases. arkat-usa.orgnih.govresearchgate.net Its structural rigidity and the presence of a carboxylic acid group, which can participate in crucial binding interactions with biological targets, make it an attractive starting point for drug discovery. nih.govnih.gov

Researchers have extensively used this scaffold to develop potent inhibitors for various enzymes and antagonists for receptors. Notable examples include:

Antiviral Agents: Derivatives of indole-2-carboxylic acid have been identified as a promising scaffold for developing novel HIV-1 integrase strand transfer inhibitors (INSTIs). nih.govmdpi.com Structural optimizations on this core have led to compounds with significantly enhanced inhibitory effects against the integrase enzyme, which is crucial for the viral life cycle. nih.govmdpi.comrsc.org

Anticancer Agents: In oncology research, indole-2-carboxamides have been synthesized and evaluated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), which are key targets in cancer proliferation. nih.gov Additionally, other derivatives have been investigated as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes that play a role in tumor immune evasion. sci-hub.se

Anti-inflammatory Agents: The scaffold is central to the discovery of selective antagonists for the cysteinyl leukotriene 1 (CysLT1) receptor, a key mediator in the pathophysiology of asthma. nih.gov

Other Therapeutic Areas: The versatility of the indole-2-carboxylic acid framework extends to the development of Transient Receptor Potential Vanilloid 1 (TRPV1) agonists and compounds with antitubercular, antibacterial, and antifungal properties. arkat-usa.orgmdpi.com

The significance of this scaffold lies in its proven ability to serve as a core structure for generating diverse libraries of compounds, enabling systematic exploration of structure-activity relationships (SAR) to identify new and effective therapeutic candidates. arkat-usa.orgsci-hub.seclockss.org

Historical Context of Dichlorinated Indole Derivatives in Scientific Inquiry

The introduction of chlorine atoms into organic molecules is a long-standing and widely used strategy in medicinal chemistry to modulate a compound's biological and physicochemical properties. In the context of indole derivatives, chlorination has been historically employed to enhance potency, alter selectivity, improve metabolic stability, or modify lipophilicity.

The scientific inquiry into dichlorinated indole derivatives is rooted in the systematic exploration of structure-activity relationships. For instance, the synthesis of ethyl-4,6-dichloro-1H-indole-2-carboxylate was a key step in the development of a novel class of CysLT1 antagonists. nih.gov In this research, the dichlorinated indole core was part of the initial lead compound identified through high-throughput screening, demonstrating the utility of such halogenated fragments in drug discovery libraries. nih.gov

Similarly, research into novel antimicrobial and anticancer agents has involved the synthesis of 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, showcasing the use of dichlorinated phenyl moieties attached to other heterocyclic systems. nih.gov The deliberate inclusion of two chlorine atoms is often a rational design choice aimed at probing specific hydrophobic pockets in a target protein or creating new electronic and steric profiles that could lead to improved binding affinity. The use of commercially available chlorinated starting materials, such as 5-chloro-indole-2-carboxylic acid, in multicomponent reactions to build complex polyheterocycles further illustrates the integration of these building blocks into modern synthetic strategies. rug.nl

Scope and Academic Relevance of 3,5-Dichloro-1H-Indole-2-Carboxylic Acid as a Central Research Compound

The academic relevance of this compound stems primarily from its role as a specialized chemical reagent and building block rather than as an end-product with known biological activity. It is commercially available for research purposes, which facilitates its use in synthetic and medicinal chemistry laboratories. sigmaaldrich.combiosynth.com

While extensive research literature specifically detailing the biological activities of this compound itself is limited, its value is inferred from the broader importance of the indole-2-carboxylic acid scaffold and the established practice of halogenation in drug design. Its specific dichlorination pattern (at the 3- and 5-positions) offers a unique substitution that chemists can use to create novel molecular architectures.

The primary scope of its use in academic research includes:

Synthetic Building Block: It serves as a starting material for the synthesis of more elaborate molecules. The chlorine atoms can act as synthetic handles for further functionalization or can be retained to influence the final properties of the target compound.

Structure-Activity Relationship (SAR) Studies: It can be incorporated into a series of related compounds to systematically evaluate how the 3,5-dichloro substitution pattern affects biological activity compared to non-chlorinated or differently chlorinated analogues. For example, comparing a derivative made from this compound to one made from 4,6-dichloro-1H-indole-2-carboxylate could yield valuable insights into the spatial and electronic requirements of a biological target. nih.gov

Fragment-Based Drug Discovery: As a halogenated fragment, it can be used in screening libraries to identify interactions with target proteins, providing a starting point for the development of more potent ligands.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO2/c10-4-1-2-6-5(3-4)7(11)8(12-6)9(13)14/h1-3,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCIAFCCXZJTKSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=C(N2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401273822 | |

| Record name | 3,5-Dichloro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401273822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167631-51-8 | |

| Record name | 3,5-Dichloro-1H-indole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167631-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichloro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401273822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dichloro-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Synthesis of 3,5 Dichloro 1h Indole 2 Carboxylic Acid and Its Analogues

Established Synthetic Pathways to the 3,5-Dichloro-1H-Indole-2-Carboxylic Acid Core

The de novo synthesis of the indole (B1671886) ring system remains a cornerstone of heterocyclic chemistry. Several classical and modern methods can be adapted to produce the specifically substituted this compound core.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and widely used method for preparing indoles from the acid-catalyzed thermal cyclization of arylhydrazones. byjus.comwikipedia.org The arylhydrazone is typically formed in situ or isolated from the condensation of a substituted phenylhydrazine with an aldehyde or ketone. thermofisher.comnih.gov

The general mechanism involves the conversion of the phenylhydrazone to its enamine tautomer, followed by a rsc.orgrsc.org-sigmatropic rearrangement that breaks the weak N-N bond. Subsequent cyclization and elimination of ammonia yield the aromatic indole ring. wikipedia.orgnih.gov To obtain the desired this compound, the synthesis would logically start from (3,5-dichlorophenyl)hydrazine and pyruvic acid or an ester thereof. The reaction is dependent on the choice of an effective acid catalyst.

Table 1: Acid Catalysts in Fischer Indole Synthesis

| Catalyst Type | Examples | Notes |

|---|---|---|

| Brønsted Acids | HCl, H₂SO₄, Polyphosphoric acid (PPA), p-Toluenesulfonic acid (p-TSA) | Commonly used and effective for a wide range of substrates. wikipedia.orgnih.gov |

A practical application of this approach is seen in the synthesis of analogues like ethyl-4,6-dichloro-1H-indole-2-carboxylate, which is prepared from a phenylhydrazone intermediate that undergoes a Fischer indole ring closure reaction. nih.gov This demonstrates the utility of the Fischer synthesis for creating indole-2-carboxylates with dichlorinated benzene (B151609) rings.

The Japp–Klingemann reaction is a powerful method for synthesizing the arylhydrazone precursors required for the Fischer indole synthesis. wikipedia.orgchemeurope.com This reaction involves the coupling of an aryl diazonium salt with a β-keto-acid or β-keto-ester. wikipedia.orgslideshare.net The initial azo compound intermediate is typically unstable and undergoes hydrolytic cleavage of an acyl or carboxyl group to yield the stable hydrazone. wikipedia.orgslideshare.net

This two-step sequence, combining the Japp-Klingemann reaction with the Fischer cyclization, provides a versatile route to substituted indole-2-carboxylic acids. For instance, the synthesis of ethyl-4,6-dichloro-1H-indole-2-carboxylate starts with 3,5-dichloroaniline. nih.gov The aniline is first converted to its corresponding diazonium salt, which then undergoes a Japp–Klingemann condensation with a suitable β-keto-ester. The resulting hydrazone is then cyclized under acidic conditions, via the Fischer synthesis, to afford the target dichlorinated indole-2-carboxylate (B1230498). nih.gov

The key steps are:

Diazotization: An arylamine (e.g., 3,5-dichloroaniline) is treated with a source of nitrous acid to form an aryl diazonium salt.

Condensation: The diazonium salt reacts with a β-keto-ester. This is followed by hydrolysis and decarboxylation to form the arylhydrazone of a ketone or aldehyde. wikipedia.org

Cyclization: The isolated hydrazone is heated in the presence of a strong acid to induce the Fischer indole synthesis, yielding the final indole product. wikipedia.org

Multi-step syntheses allow for the construction of complex indole derivatives from readily available starting materials. nih.govyoutube.com These linear sequences involve the sequential formation of bonds and functional group manipulations to build the target molecule.

One prominent multi-step strategy involves the reductive cyclization of ortho-substituted nitroarenes. orgsyn.org For example, an ethyl o-nitrophenylpyruvate derivative can be cyclized in the presence of a reducing agent to form the corresponding ethyl indole-2-carboxylate. orgsyn.org To apply this to the target molecule, a synthesis would begin with a 1,3-dichloro-5-nitrobenzene derivative, which would undergo further transformations to introduce the pyruvic acid side chain before the final reductive cyclization step.

Another versatile multi-step approach begins with a nucleophilic aromatic substitution (SNAr) reaction. A synthesis of an indole-3-carboxylic acid analogue utilizes the reaction between a 2-chloronitrobenzene and ethyl cyanoacetate. beilstein-journals.org The resulting adduct is then subjected to heterogeneous hydrogenation, which simultaneously reduces the nitro group and cyclizes the intermediate to form the indole ring. beilstein-journals.org This strategy highlights how the indole core can be constructed from simple aromatic precursors through a planned sequence of reactions.

Strategies for Regioselective Chlorination of Indole-2-Carboxylic Acids

Achieving the specific 3,5-dichloro substitution pattern on a pre-formed indole-2-carboxylic acid ring requires precise control over the regioselectivity of the chlorination reactions. The indole nucleus has multiple sites susceptible to electrophilic attack, primarily the C3 position, followed by positions on the benzenoid ring (C4-C7). researchgate.net

Directed ortho-metalation (DoM) is a powerful strategy for functionalizing aromatic rings at positions adjacent to a directing metalating group (DMG). harvard.edu The DMG, typically a heteroatom-containing functional group, coordinates to an organolithium base, directing deprotonation (lithiation) to the adjacent ortho position. harvard.eduresearchgate.net

In the context of indoles, a removable protecting group on the indole nitrogen can serve as a DMG to control regioselectivity. For example, a pyrimidyl group has been successfully used to direct the copper-mediated chlorination of indole specifically to the C2 position. rsc.orgresearchgate.net While this directs to C2, it illustrates the principle of using a directing group to override the inherent reactivity of the indole ring.

The carboxylate group of indole-2-carboxylic acid itself can act as a DMG. acs.org Treatment with a strong base like n-butyllithium would be expected to direct metalation to the C3 position. Trapping the resulting C3-lithiated species with an electrophilic chlorine source (e.g., hexachloroethane) would yield 3-chloro-1H-indole-2-carboxylic acid. Further chlorination would then be required at the C5 position.

Table 2: Examples of Directing Groups for Indole Functionalization

| Directing Group (on N1) | Reagent | Position Functionalized | Reference |

|---|---|---|---|

| Pyrimidyl | CuCl₂ | C2 | rsc.orgresearchgate.net |

| Carbamoyl | s-BuLi/TMEDA | C2 | harvard.edu |

| Triisopropylsilyl (TIPS) | n-BuLi | C2 | researchgate.net |

Sequential chlorination relies on the differential reactivity of the positions on the indole ring. The C3 position is the most electron-rich and is typically the first site to undergo electrophilic substitution. researchgate.net Therefore, direct chlorination of indole-2-carboxylic acid with a mild electrophilic chlorinating agent would likely yield 3-chloro-1H-indole-2-carboxylic acid as the initial product.

To install the second chlorine atom at the C5 position, a subsequent chlorination step under more forcing conditions or with a different catalyst system would be necessary. The presence of the deactivating carboxylic acid group at C2 and the first chlorine atom at C3 would influence the electronics of the benzene portion of the molecule, favoring substitution at the C5 position. A variety of chlorinating agents can be employed for this purpose. researchgate.netacs.org

Table 3: Common Reagents for Electrophilic Chlorination

| Reagent | Abbreviation | Typical Use |

|---|---|---|

| N-Chlorosuccinimide | NCS | Mild chlorination of activated rings and allylic positions. researchgate.net |

| Sulfuryl chloride | SO₂Cl₂ | Chlorination of phenols and other activated arenes. acs.org |

| Chlorine | Cl₂ | Gaseous reagent, often used with a Lewis acid catalyst. researchgate.net |

A plausible, though hypothetical, two-step sequence would be:

C3-Chlorination: Treatment of indole-2-carboxylic acid with one equivalent of N-chlorosuccinimide (NCS) in a suitable solvent like DMF or THF to afford 3-chloro-1H-indole-2-carboxylic acid.

C5-Chlorination: Subsequent reaction of the 3-chloro intermediate with another equivalent of a chlorinating agent, potentially under stronger acidic conditions, to introduce the second chlorine atom at the C5 position, yielding the final product, this compound.

Functionalization of the Carboxylic Acid Moiety

The carboxylic acid group at the C2-position of the indole ring is a versatile handle for introducing a wide array of functional groups, primarily through esterification and amidation reactions.

Esterification of indole-2-carboxylic acids is a fundamental transformation for creating analogues with modified polarity and pharmacokinetic profiles. The Fischer-Speier esterification is a common method, involving the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comchemguide.co.uk This reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess as the solvent, and the water byproduct is removed. masterorganicchemistry.comchemguide.co.uk The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.com

For more sensitive or sterically hindered substrates, alternative methods are employed. The use of dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent, accelerated by a catalytic amount of 4-dimethylaminopyridine (DMAP), provides an effective route to esters under mild conditions. organic-chemistry.org This method, known as the Steglich esterification, suppresses the formation of side products and can achieve high yields even with sterically demanding alcohols. organic-chemistry.org Other reagents like dichloroimidazolidinedione (DCID) have also been utilized as coupling agents for the esterification of carboxylic acids with alcohols at room temperature, accommodating both electron-donating and electron-withdrawing groups on the substrates. nih.gov

The rate of esterification can be influenced by the steric hindrance of both the carboxylic acid and the alcohol. Larger esters tend to form more slowly, sometimes requiring prolonged heating under reflux to reach equilibrium. chemguide.co.uk

Table 1: Selected Esterification Methods for Indole Carboxylic Acids

| Carboxylic Acid | Alcohol/Reagent | Catalyst/Coupling Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-Bromo-1H-indole-2-carboxylic acid | Anhydrous ethanol (B145695) | Concentrated H₂SO₄ | 80 °C, 2 h | Ethyl 3-bromo-1H-indole-2-carboxylate | - | nih.gov |

| Indole-2-carboxylic acid | Various alcohols | DCC, DMAP | CH₂Cl₂, 0 °C to 20 °C, 3 h | Corresponding esters | Good | organic-chemistry.org |

The conversion of the carboxylic acid to an amide bond is crucial for building peptide-like structures and other complex molecules. This transformation typically requires the activation of the carboxylic acid. uantwerpen.beluxembourg-bio.com Standard peptide coupling reagents are widely used for this purpose. These reagents convert the carboxylic acid into a more reactive intermediate that is susceptible to nucleophilic attack by an amine. uantwerpen.beuni-kiel.de

Common classes of coupling reagents include:

Carbodiimides: such as dicyclohexylcarbodiimide (DCC), which activate the carboxylic acid to form a reactive O-acylisourea intermediate. luxembourg-bio.comuni-kiel.de

Onium Salts: (uronium/aminium and phosphonium (B103445) salts) like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). uantwerpen.beluxembourg-bio.com These are highly efficient and often used with additives like HOBt (Hydroxybenzotriazole) to suppress side reactions and racemization. uni-kiel.de

The choice of coupling reagent, solvent, and base is critical for achieving high yields and minimizing side reactions, especially when dealing with sterically hindered amino acids or sensitive functional groups. nih.gov For instance, the coupling of sterically demanding residues may require pre-activation of the carboxylic acid before the addition of the amine component to avoid unwanted side reactions. uantwerpen.be Recent advancements focus on developing "green" or one-pot methods that avoid traditional coupling reagents by forming intermediate thioesters that react directly with amines. nih.gov

Table 2: Common Peptide Coupling Reagents

| Reagent Class | Examples | Mechanism | Notes |

|---|---|---|---|

| Carbodiimides | DCC, DIC | Forms O-acylisourea intermediate | Simple, but can form insoluble urea byproducts. |

| Uronium Salts | HBTU, HATU, HCTU | Forms active ester | High efficiency, fast reaction rates. |

Modification of the Indole Nitrogen (N1-Position)

Alkylation or acylation at the N1-position of the indole ring is a key strategy for modulating the electronic properties and biological activity of indole derivatives.

N-methylation is a common structural modification. Traditional methods often involve a two-step process: deprotonation of the indole nitrogen with a strong base (e.g., NaH) followed by reaction with a methylating agent like methyl iodide or dimethyl sulfate. google.com However, these classic reagents can be hazardous.

More recent and milder methodologies have been developed. For example, methyl trifluoroacetate (MTFA) in the presence of a base like potassium tert-butoxide (t-BuOK) can methylate N-H containing heterocycles, including indoles, at room temperature. researchgate.net Another approach uses dimethyl carbonate (DMC) as a green methylating agent, often catalyzed by a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO). google.com This method was successfully used to synthesize methyl 1-methylindole-2-carboxylate from indole-2-carboxylic acid. google.com

Table 3: N-Methylation of Indole Derivatives

| Substrate | Methylating Agent | Base/Catalyst | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Indole | Methyl trifluoroacetate | t-BuOK | DMF | Room temp, 4 h | 1-Methylindole | 95% | researchgate.net |

| Indole-2-carboxylic acid | Dimethyl carbonate | DABCO | DMF | 90-95 °C, 21 h | 1-Methylindole-2-carboxylate | - | google.com |

Beyond methylation, a variety of alkyl and aryl groups can be introduced at the indole N1-position. This is typically achieved by reacting the indole with an appropriate electrophile (e.g., alkyl halides) in the presence of a base. organic-chemistry.org The choice of base and solvent is crucial for regioselectivity and yield. Systems like potassium hydroxide (B78521) in ionic liquids have been shown to be effective for the N-alkylation of indoles and other N-acidic heterocycles. organic-chemistry.org

For more complex substituents, palladium-catalyzed cross-coupling reactions can be employed. rsc.org Furthermore, base-catalyzed N-acylation reactions using acid chlorides provide a route to N-acyl indoles. nih.gov These methods allow for the introduction of a wide range of functional groups, enabling extensive diversification of the indole scaffold. For example, N-alkylation of ethyl 1H-indole-2-carboxylates has been used as a key step in the synthesis of complex heterocyclic systems like oxazino[4,3-a]indoles. rsc.org

Advanced Synthetic Techniques and Optimization

To improve efficiency, yield, and sustainability, advanced synthetic techniques are increasingly being applied to the synthesis of indole derivatives. Microwave-assisted synthesis has been shown to accelerate reactions, such as the N-acylation of indole alkanoic esters, allowing for the rapid generation of compound libraries. nih.gov

Flow chemistry offers another powerful approach for scaling up production and improving process control. beilstein-journals.org For instance, the synthesis of an indole-3-carboxylic ester was successfully performed in a flow reactor, including a key reductive cyclization step using a ThalesNano H-cube system with a Pd/C catalyst cartridge. beilstein-journals.org This technique allows for safe handling of hazardous reagents and precise control over reaction parameters like temperature and pressure, leading to high yields and throughput. beilstein-journals.org Optimization of reaction conditions, such as solvent, temperature, and catalyst loading, is a critical aspect of developing robust and scalable synthetic routes. beilstein-journals.org

Continuous Flow Synthesis Applications

Continuous flow chemistry offers significant advantages for the synthesis of indole derivatives, including improved heat and mass transfer, enhanced safety for handling hazardous intermediates, and the potential for straightforward scaling-out. While a specific continuous flow process for this compound is not extensively detailed in the literature, the principles can be applied to its synthesis based on established protocols for analogous compounds.

The key steps of the synthesis, the Japp-Klingemann reaction and the Fischer indole synthesis, can be adapted to a continuous flow setup. The diazotization of 3,5-dichloroaniline, a crucial initial step for the Japp-Klingemann reaction, can be performed in a flow reactor, allowing for precise temperature control of this often exothermic and unstable reaction. The subsequent coupling with a β-ketoester to form the hydrazone intermediate can also be carried out in a continuous manner.

The Fischer indole synthesis, which involves the cyclization of the arylhydrazone in the presence of an acid catalyst, benefits significantly from the high-temperature and high-pressure conditions achievable in continuous flow reactors. nih.gov This allows for a dramatic reduction in reaction times compared to batch processing. The use of packed-bed reactors with solid acid catalysts can simplify downstream purification. nih.gov

Research Findings:

Studies on the continuous flow Fischer indole synthesis of various substituted indoles have demonstrated the feasibility of this approach. For instance, the synthesis of tetrahydrocarbazole and cyclopentaindole has been achieved with throughputs in the range of 2-20 mg/h in single-channel microreactor systems. researchgate.net Optimization of parameters such as temperature, residence time, and catalyst is crucial for maximizing yield and throughput. A design-of-experiments (DoE) approach can be employed to systematically evaluate these parameters. nih.gov For the synthesis of a dichloro-substituted indole, careful optimization would be necessary to manage potential side reactions and ensure complete conversion.

The table below outlines a hypothetical set of optimized parameters for the continuous flow synthesis of a key intermediate, ethyl 3,5-dichloro-1H-indole-2-carboxylate, based on data from similar indole syntheses.

| Parameter | Value | Rationale/Reference |

|---|---|---|

| Reactor Type | Packed-bed with solid acid catalyst (e.g., Amberlyst 15) | Facilitates catalyst separation and continuous operation. nih.gov |

| Temperature | 150-200°C | Higher temperatures accelerate the Fischer indole cyclization. nih.gov |

| Pressure | 10-20 bar | To maintain the solvent in the liquid phase at elevated temperatures. |

| Residence Time | 5-15 minutes | Significantly shorter than batch reactions, which can take several hours. nih.gov |

| Solvent | Ethanol/Toluene | Common solvents for Fischer indole synthesis. |

| Reactant Concentration | 0.1-0.5 M | A balance between throughput and preventing precipitation in the reactor. |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including indoles. nih.gov The application of microwave irradiation to the synthesis of this compound and its analogues can significantly reduce reaction times for key steps like the Fischer indole synthesis.

The mechanism of microwave heating involves the direct interaction of the electromagnetic field with polar molecules in the reaction mixture, leading to rapid and uniform heating. This can lead to different outcomes and selectivities compared to conventional heating methods. For the synthesis of substituted indole-2-carboxylic acid esters, microwave irradiation has been shown to be effective, often in the presence of an ionic liquid as the solvent and a copper catalyst. nih.gov

Research Findings:

Microwave-assisted methods have been successfully applied to various indole syntheses. For instance, the Bischler indole synthesis of 2-arylindoles has been performed in a solvent-free manner under microwave irradiation, with reaction times as short as 45-60 seconds. organic-chemistry.org In the context of the Fischer indole synthesis, microwave-assisted protocols have also been developed, often leading to higher yields and shorter reaction times compared to conventional heating. nih.gov

For the synthesis of ethyl 3,5-dichloro-1H-indole-2-carboxylate, a microwave-assisted Fischer indole cyclization of the corresponding hydrazone would be a key step. The optimization of microwave power, temperature, and reaction time would be critical to maximize the yield and minimize the formation of byproducts.

The following table provides a set of plausible optimized parameters for the microwave-assisted synthesis of ethyl 3,5-dichloro-1H-indole-2-carboxylate.

| Parameter | Value | Rationale/Reference |

|---|---|---|

| Microwave Reactor | Sealed vessel | Allows for heating above the solvent's boiling point. |

| Microwave Power | 100-300 W | Typical power range for laboratory-scale microwave reactors. nih.gov |

| Temperature | 120-180°C | Accelerates the cyclization reaction. mdpi.com |

| Time | 10-30 minutes | Drastic reduction from hours in conventional heating. actascientific.com |

| Solvent | DMF or an ionic liquid | High-boiling polar solvents are effective for microwave synthesis. nih.gov |

| Catalyst | Brønsted or Lewis acid (e.g., p-TsOH, ZnCl2) | Essential for the Fischer indole synthesis. organic-chemistry.org |

Industrial-Scale Feasibility and Chemical Yield Optimization

The industrial-scale synthesis of this compound presents several challenges, including the management of hazardous reagents, process safety, cost-effectiveness, and waste minimization. The principles of process intensification, which aim to develop smaller, safer, and more efficient manufacturing processes, are highly relevant. cetjournal.itwur.nl

A traditional batch synthesis would likely follow the Japp-Klingemann/Fischer indole route. For industrial-scale production, each step would need to be carefully optimized to maximize yield and minimize costs. The starting material, 3,5-dichloroaniline, is a readily available industrial chemical. The subsequent steps, including diazotization, hydrazone formation, and cyclization, would require robust process control to ensure consistent product quality and safety.

Chemical Yield Optimization:

The final hydrolysis of the ethyl ester to the carboxylic acid is generally a high-yielding reaction, but the conditions (e.g., base concentration, temperature, and reaction time) need to be optimized to ensure complete conversion without degradation of the indole ring.

Industrial-Scale Feasibility:

The transition from laboratory-scale to industrial production requires careful consideration of several factors:

Reactor Design: For batch production, glass-lined or stainless steel reactors would be suitable. For a continuous process, specialized flow reactors would be necessary.

Heat Management: The diazotization and Fischer indole synthesis can be exothermic. Effective heat management is crucial for safety and to prevent side reactions.

Process Automation: Automation can improve process control, consistency, and safety.

Downstream Processing: Efficient methods for product isolation and purification, such as crystallization, are essential for achieving the desired product purity at a large scale.

The table below summarizes key considerations for the industrial-scale synthesis and yield optimization of this compound.

| Process Step | Key Optimization Parameters | Industrial-Scale Considerations |

|---|---|---|

| Diazotization of 3,5-dichloroaniline | Temperature, concentration of nitrous acid, addition rate. | Strict temperature control to prevent decomposition of the diazonium salt. |

| Japp-Klingemann Reaction | pH, temperature, stoichiometry of reactants. | Control of pH is critical for efficient coupling and to minimize side reactions. |

| Fischer Indole Synthesis | Catalyst type and loading, temperature, solvent, reaction time. | Choice of a cost-effective and recyclable catalyst. Management of acid waste. |

| Ester Hydrolysis | Base concentration, temperature, reaction time. | Ensuring complete hydrolysis without product degradation. Efficient product isolation. |

Chemical Reactivity and Derivatization Strategies of 3,5 Dichloro 1h Indole 2 Carboxylic Acid

Electrophilic Aromatic Substitution on the Dichlorinated Indole (B1671886) Ring

The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The inherent reactivity typically favors substitution at the C3 position due to the highest electron density and the ability to form a stable intermediate without disrupting the aromaticity of the benzene (B151609) portion of the molecule. chim.ityoutube.com The presence of two chlorine atoms and a carboxylic acid group on the 3,5-dichloro-1H-indole-2-carboxylic acid molecule influences the regioselectivity and rate of these reactions.

The Vilsmeier-Haack reaction is a classic and highly efficient method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings. pcbiochemres.comijpcbs.comrsc.org For indoles, this reaction reliably occurs at the C3 position. youtube.compcbiochemres.com The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride. organic-chemistry.orgtcichemicals.comwikipedia.org This forms a chloroiminium ion, which acts as the electrophile. youtube.comwikipedia.org

In the context of substituted indole-2-carboxylic acids, the Vilsmeier-Haack reaction proceeds as expected. For instance, the formylation of ethyl-4,6-dichloro-1H-indole-2-carboxylate, a closely related derivative, successfully yields the corresponding C3-aldehyde. nih.gov The reaction involves an electrophilic attack of the Vilsmeier reagent at the C3 position, followed by hydrolysis during workup to produce the 3-formylindole derivative. wikipedia.org This C3-formyl group is a valuable synthetic handle for further derivatization. ijpcbs.comnih.gov

Table 1: Vilsmeier-Haack Formylation of an Indole-2-Carboxylate (B1230498) Derivative

| Starting Material | Reagents | Product | Reference |

|---|

Beyond formylation, the electron-rich indole ring can undergo other electrophilic aromatic substitution reactions. masterorganicchemistry.com While the C3 position is the most reactive site, the directing effects of existing substituents play a crucial role. chim.it The carboxylic acid group at C2 is electron-withdrawing, which might slightly deactivate the ring, but the nitrogen atom's lone pair strongly activates the pyrrole (B145914) portion of the indole for electrophilic attack, primarily at C3.

One notable example of another electrophilic functionalization is aminomethylation. The reaction of indoles with 1,3,5-triazinanes in the absence of a Lewis acid can lead to the selective synthesis of C3-aminomethylated indoles. nih.gov This transformation proceeds via nucleophilic attack of the indole at the C3 position onto an imine generated from the triazinane. nih.gov

Reactions Involving the Carboxylic Acid Group

The carboxylic acid moiety at the C2 position of this compound is a key functional group that allows for a wide range of derivatization strategies, including hydrolysis of its esters and formation of new esters and amides through condensation reactions. nih.gov

Esters of this compound can be readily hydrolyzed to regenerate the parent carboxylic acid. nih.gov This reaction, often referred to as saponification when carried out under basic conditions, is a fundamental transformation in organic synthesis. libretexts.orgucalgary.calibretexts.org

Hydrolysis can be catalyzed by either an acid or a base. libretexts.org

Acid-catalyzed hydrolysis is the reverse of Fischer esterification. The ester is heated with water in the presence of a strong acid catalyst. This reaction is reversible and typically requires a large excess of water to drive the equilibrium towards the products: the carboxylic acid and the corresponding alcohol. libretexts.orgucalgary.ca

Base-catalyzed hydrolysis (saponification) involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. This reaction is irreversible because the carboxylic acid is deprotonated by the base to form a carboxylate salt, which is no longer reactive towards the alcohol. libretexts.orgucalgary.ca Subsequent acidification of the reaction mixture is required to protonate the carboxylate and obtain the free carboxylic acid. ucalgary.ca

A specific example includes the hydrolysis of ethyl-4,6-dichloro-3-formyl-1H-indole-2-carboxylate to yield 4,6-dichloro-3-formyl-1H-indole-2-carboxylic acid. nih.gov

The carboxylic acid group is a precursor for the synthesis of amides and esters, which are common functional groups in pharmacologically active molecules. libretexts.org These transformations are typically condensation reactions, where two molecules combine with the loss of a small molecule, usually water. libretexts.org

Esterification: Esters can be formed by reacting this compound with an alcohol, typically under acidic conditions (Fischer esterification). libretexts.orgnii.ac.jp To overcome the equilibrium limitations of this reaction, various strategies can be employed, such as using an excess of the alcohol or removing the water as it forms. nii.ac.jp Alternatively, the carboxylic acid can be activated using coupling reagents. organic-chemistry.orgresearchgate.net Research has shown the successful esterification of related indole-2-carboxylic acids to produce a variety of ester derivatives. nih.gov

Amide Formation: The synthesis of amides from carboxylic acids and amines requires the activation of the carboxylic acid, as direct reaction is generally inefficient. libretexts.orglibretexts.org Common methods include:

Conversion to an acyl chloride: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. masterorganicchemistry.comchemguide.co.uk The resulting acyl chloride readily reacts with an amine to form the amide. chemguide.co.uk

Use of coupling reagents: A wide variety of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or phosphonitrilic chloride trimer (PNT), can facilitate the direct formation of an amide bond by activating the carboxylic acid in situ. libretexts.orgmasterorganicchemistry.comiajpr.com These methods are often preferred for sensitive substrates as they proceed under milder conditions. masterorganicchemistry.com

These condensation reactions have been used to synthesize libraries of indole derivatives for biological screening. For example, substituted indole-2-carboxylic acids have been condensed with anilines as part of the synthesis of complex heterocyclic systems. nih.govrug.nl

Table 2: Representative Condensation Reactions

| Reaction Type | Reactants | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Esterification | Carboxylic Acid, Alcohol | Acid catalyst (e.g., H₂SO₄) or Coupling Agent | Ester | nih.govlibretexts.org |

Modifications at Carbon Positions (C3, C4, C5, C6, C7)

Functionalization at various carbon atoms of the indole ring is crucial for fine-tuning the biological and physical properties of the resulting molecules.

The C3 position is the most readily modified due to its high nucleophilicity. chim.it As discussed, electrophilic substitution predominantly occurs at this site. chim.ityoutube.com The 3-formyl derivative, obtained from the Vilsmeier-Haack reaction, is a particularly versatile intermediate. For example, it can undergo subsequent reactions like the Horner-Wadsworth-Emmons reaction with phosphonium (B103445) ylides or the Doebner-Knoevenagel modification to introduce α,β-unsaturated systems at the C3 position. nih.gov Another example of C3 modification is the synthesis of 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid, demonstrating the addition of an alkyl chain at this position. nih.gov

Modifications at the benzene ring positions (C4, C5, C6, C7 ) are generally more challenging due to the lower reactivity of these C-H bonds compared to the C3 position. chim.it However, achieving site-selective functionalization at these positions is an active area of research, often requiring the use of directing groups and transition-metal catalysis. chim.it The substituent pattern on the indole ring can influence the biological activity of the molecule. For instance, in a series of CysLT₁ antagonists, it was found that substitution at the C4 position of the indole ring was the least favorable for activity, while substitution at the C7 position was the most favorable. nih.gov This highlights the importance of being able to selectively modify these positions to optimize molecular properties.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid |

| 4,6-dichloro-3-formyl-1H-indole-2-carboxylic acid |

| Acetic acid |

| 1-butanol |

| Butyl acetate |

| Dicyclohexylcarbodiimide (DCC) |

| N,N-dimethylformamide (DMF) |

| Ethyl-4,6-dichloro-1H-indole-2-carboxylate |

| Ethyl-4,6-dichloro-3-formyl-1H-indole-2-carboxylate |

| Oxalyl chloride |

| Phosphonitrilic chloride trimer (PNT) |

| Phosphorus oxychloride (POCl₃) |

| Sodium hydroxide |

Introduction of Long-Chain Alkyl or Aryl Substituents

The functionalization of the this compound scaffold through the introduction of alkyl or aryl groups can be achieved at several positions, primarily at the N-1 (indole nitrogen) and C-3 positions.

N-Alkylation: The indole nitrogen can be deprotonated with a suitable base, followed by reaction with an alkyl halide to introduce a substituent. This is a common strategy for modifying indole derivatives. While indole itself can react with methyl iodide at elevated temperatures, the use of a base is more typical for achieving high yields. bhu.ac.in

C-3 Alkylation: The C-3 position of the indole ring is nucleophilic and susceptible to electrophilic attack. However, direct alkylation can be challenging. A more modern approach involves the reductive C-H alkylation of indoles using carboxylic acids, catalyzed by transition metals like cobalt. researchgate.netrsc.org This method allows for the direct functionalization of the indole core with a variety of alkyl groups derived from readily available carboxylic acids. researchgate.netrsc.org

Palladium-Catalyzed Cross-Coupling: Aryl groups can be introduced via palladium-catalyzed cross-coupling reactions. For instance, the C-3 position can be functionalized through coupling reactions if a suitable leaving group is present. More commonly, the halogenated positions (C-3 and C-5) of the indole ring can participate in cross-coupling reactions like the Suzuki or Sonogashira reactions to form C-C bonds with aryl or alkynyl partners, respectively. nih.gov

Table 1: Representative Alkylation Reactions on the Indole Scaffold

| Reaction Type | Reagents & Conditions | Position of Substitution | Product Type |

|---|

Halogen Exchange or Further Halogenation

The two chlorine atoms on the this compound molecule offer opportunities for further functionalization through exchange or by the addition of more halogen atoms.

Halogen Exchange (Halex) Reactions: The chlorine atoms can potentially be exchanged for other halogens (bromine, iodine, or fluorine). This is often accomplished through metal-mediated processes. For example, regioselective halogen-metal exchange using reagents like isopropylmagnesium chloride can be used to replace a halogen, which can then be quenched with a halogen source. organic-chemistry.org The existence of related compounds like 3,5-diiodo-1H-indole-2-carboxylic acid and 3,5-difluoro-1H-indole-2-carboxylic acid suggests that synthetic routes to these halogenated analogs are feasible. chemicalbook.comnih.gov

Further Halogenation: The indole ring can undergo further electrophilic halogenation. The reaction of indoles with reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or molecular bromine can introduce additional halogen atoms onto the ring. nih.gov For instance, the halogenation of 2-trifluoromethylindole with NBS or iodine has been shown to produce 3-bromo- (B131339) and 3-iodoindoles, respectively. nih.gov Further reaction can lead to polyhalogenated indoles. nih.gov

Decarboxylative Halogenation: A process known as halodecarboxylation can replace the carboxylic acid group with a halogen. acs.org For example, some indole-2-carboxylic acids have been shown to undergo iododecarboxylation when treated with iodine and a base. acs.org The Hell-Volhard-Zelinsky reaction is a classic method for α-halogenation of carboxylic acids, typically using Br₂ and PBr₃, which proceeds via an acid halide intermediate. youtube.com

Table 2: Halogenation and Halogen Exchange Strategies

| Reaction Type | Reagents & Conditions | Position(s) Affected | Outcome |

|---|---|---|---|

| Halogen-Metal Exchange | i-PrMgCl, then Halogen Source (e.g., I₂) | C-3 or C-5 | Exchange of Cl for another halogen |

| Electrophilic Halogenation | NBS, NCS, I₂ | Other available ring positions | Addition of Br, Cl, or I |

| Iododecarboxylation | I₂ / KI, NaHCO₃ | C-2 | Replacement of -COOH with -I |

Reduction Reactions of Functional Groups

The functional groups of this compound, namely the carboxylic acid and the chloro substituents, can be targeted by reduction reactions.

Reduction of the Carboxylic Acid: The carboxylic acid group can be reduced to a primary alcohol. fiveable.me Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation, converting the acid to the corresponding (3,5-dichloro-1H-indol-2-yl)methanol. libretexts.org This reaction proceeds via a nucleophilic acyl substitution where a hydride ion effectively replaces the hydroxyl group. libretexts.org Borane (BH₃) in tetrahydrofuran (B95107) (THF) is another powerful and often more selective reagent for reducing carboxylic acids to primary alcohols. libretexts.org

Reduction of Chloro Substituents (Dehalogenation): The chlorine atoms on the aromatic ring can be removed via catalytic hydrogenation. This process, known as hydrodehalogenation, typically employs a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas, ammonium (B1175870) formate) to replace the C-Cl bonds with C-H bonds. This would convert the molecule to indole-2-carboxylic acid.

Table 3: Reduction Reactions of this compound

| Functional Group | Reducing Agent | Product |

|---|---|---|

| Carboxylic Acid (-COOH) | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol (-CH₂OH) |

| Carboxylic Acid (-COOH) | Borane (BH₃/THF) | Primary Alcohol (-CH₂OH) |

| Chloro Substituents (-Cl) | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Dehalogenated Indole |

Cyclization Reactions and Formation of Fused Heterocycles

This compound is a valuable building block for the synthesis of more complex, fused heterocyclic systems. These larger ring systems are often of significant interest in medicinal chemistry. rug.nlsemanticscholar.org

A prominent strategy involves multicomponent reactions (MCRs) followed by cyclization. For example, a tandem sequence involving a Ugi four-component reaction followed by a palladium-catalyzed intramolecular cyclization can be used to construct indolo[3,2-c]quinolinones. rug.nl In this approach, an indole-2-carboxylic acid (including chloro-substituted derivatives), an aniline, an aldehyde, and an isocyanide react to form an intermediate Ugi product. rug.nl This intermediate then undergoes a Pd-catalyzed dual C-H functionalization/cyclization to yield the final tetracyclic fused system. rug.nl Research has shown that 5-chloro-indole-2-carboxylic acid is a viable substrate for this reaction, producing the corresponding chlorinated indolo[3,2-c]quinolinone in good yield. rug.nl

The general applicability of indole derivatives in forming fused systems is well-established. nih.govrsc.org These reactions often leverage the reactivity of the N-1 and C-3 positions to build new rings onto the indole core. The presence of the carboxylic acid at C-2 and halogens at C-3 and C-5 provides additional handles for designing diverse cyclization strategies to access a wide array of indole-fused heterocycles. organic-chemistry.org

Table 4: Example of Fused Heterocycle Synthesis

| Reaction Name | Reactants | Catalyst/Conditions | Product Type |

|---|

Structure Activity Relationship Sar Studies of 3,5 Dichloro 1h Indole 2 Carboxylic Acid Derivatives

Influence of Halogenation Pattern on Biological Activity

The number, position, and nature of halogen substituents on the indole (B1671886) ring are critical determinants of biological activity, though the optimal pattern is highly dependent on the specific biological target. The 3,5-dichloro substitution serves as a key feature for many derivatives, but alterations to this pattern have revealed important SAR insights.

For instance, in a series of antagonists for the strychnine-insensitive glycine (B1666218) binding site of the NMDA receptor, a 4,6-dichloro substitution pattern on the indole-2-carboxylate (B1230498) core was found to be optimal, showing increased affinity compared to unsubstituted or 5-tert-butyl substituted derivatives. sigmaaldrich.commdpi.com This suggests that for this particular receptor, electron-withdrawing groups at these specific positions enhance binding.

Conversely, in the development of selective antagonists for the cysteinyl leukotriene 1 (CysLT1) receptor, removal of chlorine atoms from the indole ring led to an improvement in potency. nih.gov This indicates that for the CysLT1 receptor, a less electron-deficient indole core may be favorable for activity.

In the context of HIV-1 integrase inhibitors, the presence of a halogenated phenyl group at the C6 position of the indole-2-carboxylic acid scaffold was found to be advantageous. It is proposed that this modification facilitates a π-π stacking interaction with the viral DNA within the enzyme's active site, thereby enhancing inhibitory activity. nih.gov

These findings underscore that there is no universal rule for the effect of halogenation; the influence of the halogenation pattern is intricately linked to the topology and electronic environment of the target binding site.

Table 1: Effect of Halogenation Pattern on Biological Activity

| Compound Series | Target | Substitution Pattern | Effect on Activity | Reference |

|---|---|---|---|---|

| Indole-2-carboxylates | NMDA-Glycine Site | 4,6-Dichloro | Increased Affinity | sigmaaldrich.commdpi.com |

| Indole-2-carboxylates | NMDA-Glycine Site | Unsubstituted | Lower Affinity vs 4,6-Dichloro | mdpi.com |

| CysLT1 Antagonists | CysLT1 Receptor | Chlorines Removed | Improved Potency | nih.gov |

| Integrase Inhibitors | HIV-1 Integrase | C6-Halogenated Phenyl | Enhanced Activity (π-π stacking) | nih.gov |

Impact of Substituents at the Indole Nitrogen (N1)

The indole nitrogen (N1) is a potential site for modification, and substitution at this position can influence the molecule's steric bulk, electronic properties, and hydrogen bonding capacity. While extensive SAR studies on N1-substituted 3,5-dichloro-1H-indole-2-carboxylic acid are not widely reported, research on related indole scaffolds provides valuable insights.

In the development of dual inhibitors for indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), the unsubstituted N-H group of the indole ring was identified as a crucial pharmacophoric element. It is suggested that the N-H group may act as a hydrogen bond donor, contributing to the binding affinity with the target enzymes. researchgate.net This implies that for these targets, N1-substitution would likely be detrimental to activity.

Role of the Carboxylic Acid Moiety at C2 and its Derivatives (e.g., Esters, Amides)

The carboxylic acid group at the C2 position is a cornerstone of the this compound scaffold and has been shown to be essential for the biological activity of many of its derivatives. This functional group, being ionizable at physiological pH, often engages in critical interactions such as hydrogen bonding or ionic bonding with receptor sites.

For CysLT1 antagonists, the C2-carboxylic acid was demonstrated to be a necessary pharmacophore. Its removal resulted in a 47-fold decrease in potency, highlighting its indispensable role in binding to the receptor. nih.gov Similarly, for HIV-1 integrase inhibitors, the indole core in conjunction with the C2-carboxyl group forms a metal-chelating motif that is vital for inhibiting the enzyme. nih.gov Further studies on NMDA-glycine site antagonists revealed that replacing the carboxylic acid with other acidic isosteres, such as tetrazolyl or 1,3,4-oxadiazol-5-yl-2-one groups, generally leads to a reduction in binding affinity. mdpi.com

Modification of the carboxylic acid to its ester or amide derivatives typically has a profound impact on activity. For HIV-1 integrase inhibitors, esterification of the C2-carboxyl group impaired the chelation with metal ions and led to a loss of activity. nih.gov Hydrolysis of these esters back to the free carboxylic acid restored the inhibitory effect. nih.gov In the case of CysLT1 antagonists, while both ester and amide derivatives were explored, amide bonds were found to be superior to ester bonds in the internal chain of the molecule. nih.gov

Table 2: Effect of C2-Carboxylic Acid and its Derivatives on Activity

| Target | C2-Moiety | Effect on Activity | Reference |

|---|---|---|---|

| CysLT1 Receptor | Carboxylic Acid | Essential for high potency | nih.gov |

| CysLT1 Receptor | Amide | Superior to ester | nih.gov |

| HIV-1 Integrase | Carboxylic Acid | Essential for metal chelation | nih.gov |

| HIV-1 Integrase | Ester | Loss of activity | nih.gov |

| NMDA-Glycine Site | Carboxylic Acid | More potent than other acidic isosteres | mdpi.com |

| NMDA-Glycine Site | Tetrazolyl, Oxadiazolonyl | Less potent than carboxylic acid | mdpi.com |

Effects of Substituents at the C3 Position

The C3 position of the indole ring is a common site for substitution and offers a vector for introducing diverse chemical functionalities to probe interactions with biological targets.

In the development of HIV-1 integrase inhibitors, introducing a long branch at the C3 position was found to significantly enhance activity. This substituent is believed to extend into a hydrophobic cavity near the enzyme's active site, thereby improving binding affinity. nih.gov For CysLT1 antagonists, the presence of an α,β-unsaturated double bond as part of a larger substituent at C3 was shown to be important for high potency. nih.gov

For allosteric modulators of the cannabinoid 1 (CB1) receptor, the C3 position was also found to be sensitive to substitution. While longer alkyl chains of up to nine carbons were tolerated, smaller groups such as hydrogen or methyl were preferred over an ethyl group for optimal activity in some series. rsc.org In a series of antagonists for the NMDA-glycine site, indole-2-carboxylates bearing suitable chains at the C3 position were synthesized, with C3-acetamides being among the most potent compounds. sigmaaldrich.com

Contributions of Substituents at the C4, C5, C6, and C7 Positions

Substituents on the benzene (B151609) portion of the indole nucleus (positions C4, C5, C6, and C7) play a significant role in modulating the electronic properties and steric profile of the molecule, which in turn affects biological activity.

As mentioned earlier, a 4,6-dichloro substitution pattern was found to be highly favorable for antagonists of the NMDA-glycine site. mdpi.com The C5 position is also a key site for modification. For instance, a 5-chloro substituent was a common feature in a series of 1H-indole-2-carboxamides developed as CB1 receptor allosteric modulators. rsc.org In this series, both 5-chloro and 5-fluoro substituents were found to be important for activity. rsc.org

The C6 position has also been a target for substitution. In a series of dual inhibitors for IDO1 and TDO, the introduction of a 6-acetamido group was found to be favorable for binding and resulted in micromolar-level inhibitors. mdpi.com For HIV-1 integrase inhibitors, the addition of a halogenated aniline at the C6 position markedly improved the inhibitory effect, likely due to the formation of π-π stacking interactions with viral DNA. nih.gov

The C7 position can also be modified to enhance activity. A notable example is a highly potent and selective CysLT1 antagonist which features a 7-methoxy group on the indole ring. nih.gov This substitution was part of the lead optimization that resulted in a compound with an IC50 value in the nanomolar range. nih.gov

Table 3: Effect of Substituents at C4, C5, C6, and C7 Positions

| Position | Substituent | Compound Series/Target | Effect on Activity | Reference |

|---|---|---|---|---|

| C4, C6 | Dichloro | NMDA-Glycine Site Antagonists | Increased Affinity | mdpi.com |

| C5 | Chloro or Fluoro | CB1 Allosteric Modulators | Important for Activity | rsc.org |

| C6 | Acetamido | IDO1/TDO Dual Inhibitors | Favorable for Binding | mdpi.com |

| C6 | Halogenated Aniline | HIV-1 Integrase Inhibitors | Improved Inhibition | nih.gov |

| C7 | Methoxy | CysLT1 Antagonists | Contributed to High Potency | nih.gov |

Pharmacophore Model Development and Validation

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For derivatives of indole-2-carboxylic acid, several pharmacophore models have been developed to guide the design of new and more potent compounds.

For a novel class of CysLT1 antagonists, SAR studies revealed that the indole ring, the C2-carboxylic acid function, and a specific (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl group were the three necessary pharmacophores. nih.gov These features represent the key interaction points with the CysLT1 receptor.

In the case of HIV-1 integrase inhibitors, a binding conformation analysis showed that the indole core and the C2-carboxyl group act as a chelating core for two Mg2+ ions in the active site. nih.gov This metal-chelating interaction is a critical pharmacophoric feature. Further development of these inhibitors involved adding a halogenated phenyl group at C6 to introduce a π-stacking interaction and a long branch at C3 to occupy a hydrophobic pocket, thus refining the pharmacophore model. nih.gov

For ligands of the NMDA-glycine site, key pharmacophores have also been identified. mdpi.com The development of these models typically involves aligning a set of active compounds to identify common chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. These models are then validated by their ability to distinguish between active and inactive compounds and can be used for virtual screening of compound libraries to identify new potential hits. nih.gov

Conformational Analysis and its Correlation with Activity

The three-dimensional conformation of a molecule is crucial for its interaction with a biological target. Conformational analysis aims to identify the stable, low-energy conformations that a molecule can adopt and to understand how these conformations relate to its biological activity.

For indole-2-carboxylic acid derivatives, the orientation of the carboxylic acid group relative to the indole ring is a key conformational parameter. X-ray crystallography studies of related compounds, such as 5-halogenated-indole-2-carboxylic acids, have shown that these molecules can form cyclic dimers in the solid state through intermolecular hydrogen bonds between their carboxylic acid groups. nih.gov This dimeric structure provides insight into a stable, low-energy conformation that these molecules can adopt.

Mechanistic Investigations of Biological Activities of 3,5 Dichloro 1h Indole 2 Carboxylic Acid and Its Analogues

Antiviral Activity Mechanisms

The antiviral potential of indole-2-carboxylic acid derivatives has been a significant area of research, particularly in the context of human immunodeficiency virus type 1 (HIV-1). The primary mechanism identified is the inhibition of a crucial viral enzyme, HIV-1 integrase.

HIV-1 integrase is a key enzyme in the viral life cycle, responsible for inserting the viral DNA into the host cell's genome, a process critical for viral replication. nih.gov Indole-2-carboxylic acid derivatives have emerged as potent inhibitors of the strand transfer step of this process. nih.govnih.gov

The core mechanism of this inhibition lies in the ability of the indole (B1671886) structure to chelate divalent metal ions, specifically two magnesium ions (Mg²⁺), within the active site of the integrase. nih.govnih.gov This chelation is crucial for the catalytic activity of the enzyme. The indole nucleus and the carboxyl group at the C2 position of the indole ring play a direct role in binding to these metal ions, thereby inactivating the enzyme and preventing the integration of viral DNA into the host chromosome. nih.govnih.gov Structural optimization studies have shown that modifications at various positions of the indole core can significantly enhance this inhibitory activity. For instance, introducing a long branch on the C3 position of the indole core can improve interactions with the hydrophobic cavity near the active site of the integrase. nih.gov Furthermore, the addition of halogenated benzene (B151609) rings at the C6 position can lead to π–π stacking interactions with the viral DNA, further strengthening the inhibitory effect. nih.gov

A study identified indole-2-carboxylic acid as a promising scaffold for developing novel integrase strand transfer inhibitors (INSTIs). nih.gov Through virtual screening and subsequent optimization, a derivative, compound 20a , demonstrated a marked increase in integrase inhibitory effect with an IC₅₀ value of 0.13 μM. nih.gov This highlights the potential of the indole-2-carboxylic acid scaffold in the development of new antiviral agents to combat drug-resistant HIV-1 strains. nih.gov

Anticancer Activity Mechanisms

Analogues of 3,5-dichloro-1H-indole-2-carboxylic acid have demonstrated significant potential as anticancer agents through various mechanisms, including the induction of programmed cell death (apoptosis), modulation of the cell cycle, and inhibition of key molecular pathways that drive cancer cell proliferation.

Several studies have shown that indole-2-carboxamide derivatives can trigger apoptosis in cancer cells. nih.gov The induction of apoptosis is a key indicator of a compound's potential as an anticancer drug. The apoptotic activity of these compounds has been evidenced by their effects on various apoptotic markers. nih.gov

Research on a series of indole-2-carboxamide derivatives revealed their ability to induce apoptosis with high potency. nih.gov This was demonstrated by the activation of caspases, which are central executioners of apoptosis. Specifically, these compounds led to increased levels of Caspase-3, Caspase-8, and Caspase-9. nih.gov Furthermore, they influenced the levels of proteins in the Bcl-2 family, which are critical regulators of apoptosis. The pro-apoptotic protein Bax was found to be upregulated, while the anti-apoptotic protein Bcl-2 was downregulated. nih.gov Another key event in the intrinsic pathway of apoptosis is the release of Cytochrome C from the mitochondria into the cytosol. Treatment with these indole derivatives was shown to significantly increase the levels of Cytochrome C in cancer cells. nih.gov For example, compounds 5d , 5e , and 5h increased Cytochrome C levels by 14, 16, and 13 times, respectively, in MCF-7 human breast cancer cells compared to untreated cells. nih.gov

The table below summarizes the effect of selected indole-2-carboxamide derivatives on apoptotic markers in MCF-7 cells. nih.gov

| Compound | Fold Increase in Cytochrome C | Bax Level (pg/mL) |

| 5d | 14 | 290 |

| 5e | 16 | 296.50 |

| 5h | 13 | Not Reported |

| Doxorubicin (Control) | Not Reported | 276 |

| Untreated Control | 1 | Not Reported |

Data sourced from a study on indole-2-carboxamide derivatives and their apoptotic effects. nih.gov

In addition to inducing apoptosis, certain indole derivatives can halt the proliferation of cancer cells by interfering with the cell cycle. The cell cycle is a tightly regulated process that governs cell division, and its dysregulation is a hallmark of cancer. wisc.edu

Studies on novel 1H-indole-2-carboxylic acid derivatives have demonstrated their ability to cause cell cycle arrest, specifically at the G1-S phase transition, in liver cancer cells. nih.gov This prevents the cells from entering the DNA synthesis (S) phase, thereby inhibiting their replication. The retinoblastoma protein (Rb) and cyclin-dependent kinases (CDKs) are key regulators of this transition. wisc.edu Indole-3-carbinol, a related indole compound, has been shown to induce G1 cell cycle arrest in a leukemia cell line by upregulating the expression of cell cycle inhibitors like p21 and p27 and downregulating CDK2. nih.gov This modulation of cell cycle-related proteins effectively stops the uncontrolled proliferation of cancer cells.

A promising strategy in cancer therapy is the development of multi-targeted agents that can inhibit multiple signaling pathways simultaneously. Analogues of this compound have been identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). nih.gov

EGFR is a receptor tyrosine kinase that plays a crucial role in cell growth and proliferation, and its overexpression or mutation is common in many cancers. CDK2 is a key enzyme that regulates the G1/S phase transition of the cell cycle. nih.govwisc.edu The dual inhibition of both EGFR and CDK2 by a single molecule offers a powerful approach to suppress cancer cell growth.

A study on a series of 5-chloro-3-methyl-1H-indole-2-carboxamides demonstrated their efficacy as dual EGFR/CDK2 inhibitors. nih.gov Several derivatives exhibited significant inhibitory activity against both enzymes. For instance, compounds 5d , 5i , 5j , and 5k showed notable inhibition of CDK2, with IC₅₀ values of 23, 27, 34, and 19 µM, respectively. nih.gov The same study found that derivatives 5d , 5e , and 5j were potent EGFR inhibitors with IC₅₀ values of 89, 93, and 98 nM, respectively, comparable to the reference drug erlotinib (B232) (IC₅₀ = 80 nM). nih.gov

The table below presents the inhibitory activity of selected indole-2-carboxamide derivatives against EGFR and CDK2.

| Compound | EGFR IC₅₀ (nM) | CDK2 IC₅₀ (µM) |

| 5d | 89 ± 6 | 23 |

| 5e | 93 ± 8 | Not Reported |

| 5i | Not Reported | 27 |

| 5j | 98 ± 8 | 34 |

| 5k | Not Reported | 19 |

| Erlotinib (EGFR Ref.) | 80 ± 5 | Not Applicable |

| Dinaciclib (CDK2 Ref.) | Not Applicable | 0.02 |

Data sourced from a study on the dual inhibitory effects of indole-2-carboxamides. nih.gov

Antimicrobial and Anti-infective Mechanisms

The therapeutic potential of indole derivatives extends to combating microbial infections. Research has highlighted the antimicrobial properties of compounds related to this compound against a range of pathogens.

One study investigated 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and found that they exhibited structure-dependent antimicrobial activity against Gram-positive pathogens like Staphylococcus aureus and Enterococcus faecalis, as well as drug-resistant fungi such as Candida auris and Aspergillus fumigatus. nih.gov For instance, a 5-fluorobenzimidazole derivative with a 3,5-dichloro-2-hydroxyphenyl substituent showed notable activity. nih.gov

Another area of investigation involves indole-3-carboxamide-polyamine conjugates. These compounds have shown intrinsic activity against both bacterial and fungal species. nih.gov A key finding is their ability to potentiate the action of existing antibiotics against drug-resistant bacteria. The proposed mechanism of action for both their intrinsic antimicrobial activity and antibiotic potentiation is the perturbation of the bacterial membrane. nih.gov For example, one such analogue was found to disrupt the bacterial membrane of S. aureus and the outer membrane of Pseudomonas aeruginosa. nih.gov This membrane disruption can lead to cell death and can also increase the susceptibility of the bacteria to other antibiotics.

Receptor Modulation and Signaling Pathway Interactions

Cysteinyl leukotrienes (CysLTs) are potent inflammatory lipid mediators that play a key role in the pathophysiology of asthma and allergic rhinitis by activating CysLT1 and CysLT2 receptors. nih.govpatsnap.com The majority of these effects are mediated through the CysLT1 receptor, making it a prime target for therapeutic intervention. nih.govwikipedia.org

Research has identified 3-substituted 1H-indole-2-carboxylic acid derivatives as a novel class of potent and selective CysLT1 receptor antagonists. nih.govnih.gov For example, the indole derivative 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid was found to be a highly potent and selective CysLT1 antagonist with an IC50 value of 0.0059 µM for CysLT1, compared to 15 µM for CysLT2. nih.gov This selective antagonism blocks the pro-inflammatory actions of CysLTs, such as bronchoconstriction and mucus secretion, which are hallmarks of asthma. nih.govpatsnap.com

Table 3: CysLT Receptor Antagonism by an Indole-2-Carboxylic Acid Derivative

| Compound | Receptor | IC50 (µM) |

| 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid | CysLT1 | 0.0059 ± 0.0011 |

| CysLT2 | 15 ± 4 | |

| Data sourced from the discovery of 3-substituted 1H-indole-2-carboxylic acid derivatives as CysLT1 antagonists. nih.gov |

GPR17 is an orphan G protein-coupled receptor that is phylogenetically related to purinergic and CysLT receptors. nih.gov It has emerged as a potential drug target for inflammatory diseases. nih.gov The compound 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid (MDL29,951) was identified as a small-molecule agonist for GPR17. nih.govbiorxiv.orgacs.org

Activation of GPR17 by MDL29,951 and its analogues can influence downstream signaling pathways. acs.org For example, treatment of glioblastoma cell lines with a GPR17 agonist led to a dose-dependent decrease in intracellular Ca2+ and cAMP levels. acs.org Structure-activity relationship studies of MDL29,951 derivatives have shown that while substitutions at the 1-, 5-, or 7-positions of the indole ring are detrimental, the 6-position can accommodate large lipophilic groups, leading to the development of more potent agonists. nih.gov For instance, the 4-fluoro-6-bromo substituted derivative (PSB-18422) showed an EC50 of 27.9 nM. nih.gov While MDL29,951 acts as an agonist, other compounds like pranlukast (B1678047) and montelukast (B128269) have been shown to act as GPR17 antagonists. nih.gov

Table 4: Potency of Indole-2-Carboxylic Acid Derivatives as GPR17 Agonists

| Compound | Substitution | EC50 (nM) |

| PSB-1737 | 6-phenoxy | 270 |

| PSB-18422 | 4-fluoro-6-bromo | 27.9 |

| PSB-18484 | 4-fluoro-6-iodo | 32.1 |

| PSB-1767 | 4-chloro-6-hexyloxy | 67.0 |

| Data sourced from a study on the structural requirements of GPR17 agonists. nih.gov |

The N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and memory, requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine (B1666218), for activation. nih.govrjsocmed.comwikipedia.org Over-activation of this receptor can lead to neurotoxicity. rjsocmed.com Indole-based compounds have been developed as potent antagonists acting at the strychnine-insensitive glycine binding site of the NMDA receptor. nih.gov

Specifically, 3-(4,6-dichloro-2-carboxyindol-3-yl)-propionic acid, also known as MDL 29,951, is a potent inhibitor of [3H]glycine binding with a Ki value of 0.14 µM. nih.gov This compound acts as a noncompetitive, glycine-reversible inhibitor of NMDA receptor activation. nih.gov The antagonism is demonstrated by the ability of these compounds to produce parallel rightward shifts in the glycine concentration-response curve for NMDA-stimulated effects. nih.gov This mechanism suggests that these indole derivatives can modulate NMDA receptor function by competing with glycine, thereby providing a basis for potential therapeutic applications in conditions like epilepsy. nih.gov

Table 5: Glycine Binding Site Inhibition by Indole and Kynurenic Acid Derivatives

| Compound | Ki (µM) |

| 7-chlorokynurenic acid | 0.36 |

| 5,7-dichlorokynurenic acid | 0.08 |

| MDL 100,748 | 0.07 |

| MDL 29,951 | 0.14 |

| Data sourced from a study on indole- and quinoline-containing NMDA antagonists. nih.gov |

The cannabinoid receptor 1 (CB1), a G protein-coupled receptor, is widely expressed in the nervous system and regulates numerous physiological processes. nih.gov Indole-2-carboxamides have been identified as a class of allosteric modulators for the CB1 receptor. nih.govresearchgate.net Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site for endogenous ligands. researchgate.net